molecular formula C9H14O3 B8737772 1,5-Dioxaspiro[5.5]undecan-3-one CAS No. 158632-48-5

1,5-Dioxaspiro[5.5]undecan-3-one

Cat. No.: B8737772
CAS No.: 158632-48-5
M. Wt: 170.21 g/mol
InChI Key: IKAXKHQRFRTAFB-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[5.5]undecan-3-one is a spirocyclic ketal compound characterized by a six-membered cyclohexane ring fused with a five-membered dioxanone ring. Its structure confers exceptional stability under acidic conditions compared to analogous acetals or ketals, making it a valuable intermediate in organic synthesis . The compound is synthesized via a transketalization reaction starting from tris(hydroxymethyl)aminomethane hydrochloride and 1,1-dimethoxycyclohexane, followed by oxidative cleavage to yield the ketone . Key applications include its use as a nucleophile in palladium-catalyzed enantioselective allylic alkylations and stereoselective aldol condensations, enabling access to complex carbohydrates and natural products .

Properties

CAS No.

158632-48-5

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1,5-dioxaspiro[5.5]undecan-3-one

InChI

InChI=1S/C9H14O3/c10-8-6-11-9(12-7-8)4-2-1-3-5-9/h1-7H2

InChI Key

IKAXKHQRFRTAFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCC(=O)CO2

Origin of Product

United States

Comparison with Similar Compounds

Acetonide vs. Cyclohexyl Ketal Analogs

  • Acetonide (1,3-Dioxolane-based spiro compounds) :
    • Example: Acetonide-protected α-bromoketones (e.g., compound 1 in Scheme 1 of ) exhibit poor stability under acidic oxidative conditions, yielding α-bromoketones in <20% yields due to rapid ketal cleavage .
    • Instability limits utility in multi-step syntheses requiring acidic workups.
  • 1,5-Dioxaspiro[5.5]undecan-3-one: The cyclohexyl ketal structure resists acidic conditions (e.g., HCl in methanol), enabling quantitative conversion to α-bromoketones (e.g., compound 5) and subsequent cyclopentenone formation in high yields (>90%) . Stability attributed to the rigid spirocyclic framework and electron-donating cyclohexyl group .

Diethylketal vs. Spirocyclic Ketal

  • Diethylketal Orthologues: Synthesized using 3,3-dimethoxypentane instead of 1,1-dimethoxycyclohexane, yielding analogous ketodioxanones . Comparable yields (~74%) to the title compound but less stable under strongly acidic conditions .
  • 1,5-Dioxaspiro[5.5]undecan-3-one :
    • Superior stability allows clean deprotection under mild acidic conditions (e.g., TsOH in MeOH/H₂O) to afford diols in 97% yields without side reactions .

Substituent Effects on Physical and Spectral Properties

Compound Substituents Molecular Weight Melting Point (°C) Boiling Point (°C) Key Spectral Features (¹H NMR)
1,5-Dioxaspiro[5.5]undecan-3-one None (parent compound) 170.21 28–30 (solid) 82–88 (0.6 mmHg) δ 4.18 (s, 4H, OCH₂), 1.40–1.77 (m, 10H)
3,3-Dimethyl derivative Two methyl groups at C3 184.28 51 N/A δ 1.25 (s, 6H, CH₃), 3.85 (s, 4H, OCH₂)
3-Ethyl-3-methyl derivative Ethyl and methyl at C3 212.33 N/A N/A δ 1.05 (t, 3H, CH₂CH₃), 1.25 (s, 3H, CH₃)
Diethyl-substituted derivative Two ethyl groups at C3 212.33 N/A 258.1 (760 mmHg) δ 1.45 (q, 4H, CH₂CH₃), 3.90 (s, 4H, OCH₂)
  • Impact of Substituents :
    • Methyl/ethyl groups increase steric bulk, raising melting points (e.g., 51°C for 3,3-dimethyl vs. 28–30°C for parent compound) .
    • Electron-donating substituents enhance stability, while bulky groups may hinder reactivity in nucleophilic additions .

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